![molecular formula C23H21N5S B307282 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione](/img/structure/B307282.png)
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione, also known as DPIPT, is a chemical compound that has gained significant attention in the field of scientific research. The compound belongs to the class of imidazolidine-4-thione derivatives and has shown potential in various research areas.
Wirkmechanismus
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione is not fully understood. However, it is believed that the compound interacts with metal ions, leading to the formation of a complex that can bind to DNA and inhibit its replication. This mechanism has been proposed as a possible explanation for the anti-tumor activity of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione.
Biochemical and Physiological Effects:
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, inhibit the expression of certain genes, and affect the activity of certain enzymes. Additionally, 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione has been shown to have antioxidant activity and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione is its potential toxicity, which must be taken into account when conducting experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione. One area of interest is the development of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione derivatives with improved anti-tumor activity. Additionally, the compound's potential as a corrosion inhibitor could be further explored, and its use as a fluorescent probe for the detection of metal ions could be expanded to include other applications. Finally, the mechanism of action of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione could be further elucidated to better understand its interactions with metal ions and DNA.
Synthesemethoden
The synthesis of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione involves the reaction of 4-dimethylaminobenzaldehyde and phenyl isothiocyanate in the presence of ethanol and triethylamine. The reaction results in the formation of 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione as a yellow solid.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a corrosion inhibitor, and as a ligand for the synthesis of metal complexes. Additionally, 2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione has shown potential as an anti-tumor agent, and its derivatives have been synthesized and tested for their anti-tumor activity.
Eigenschaften
Produktname |
2-{[4-(Dimethylamino)phenyl]imino}-3-phenyl-5-(phenylimino)imidazolidine-4-thione |
|---|---|
Molekularformel |
C23H21N5S |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
5-anilino-2-[4-(dimethylamino)phenyl]imino-3-phenylimidazole-4-thione |
InChI |
InChI=1S/C23H21N5S/c1-27(2)19-15-13-18(14-16-19)25-23-26-21(24-17-9-5-3-6-10-17)22(29)28(23)20-11-7-4-8-12-20/h3-16H,1-2H3,(H,24,25,26) |
InChI-Schlüssel |
PODCPGKFISWKBD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2N=C(C(=S)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=C2N=C(C(=S)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



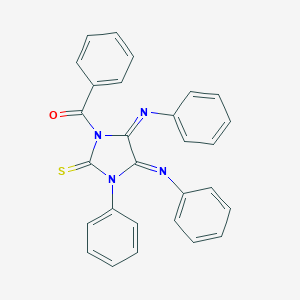
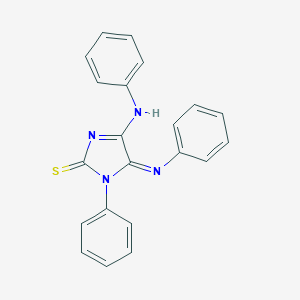
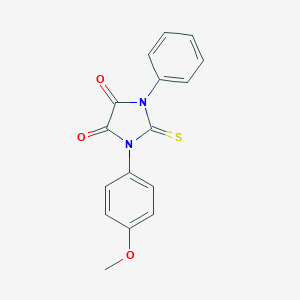
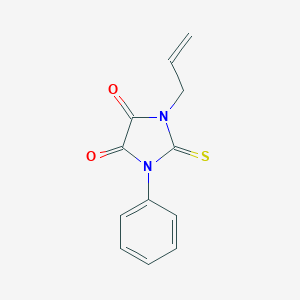
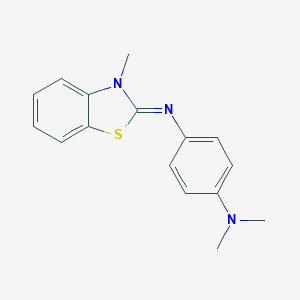



![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)
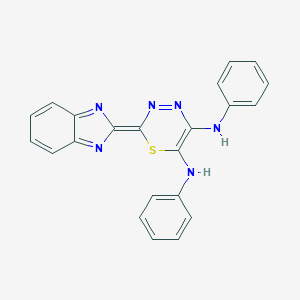
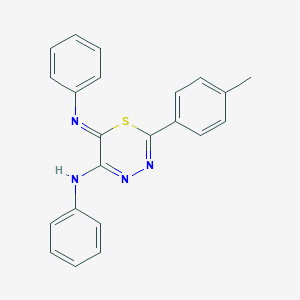
![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)

![N-(4-Methylphenyl)-2-((4-methylphenyl)imino)-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)